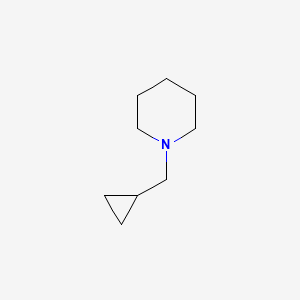

1-(Cyclopropylmethyl)piperidine

Description

Propriétés

Numéro CAS |

76787-83-2 |

|---|---|

Formule moléculaire |

C9H17N |

Poids moléculaire |

139.24 g/mol |

Nom IUPAC |

1-(cyclopropylmethyl)piperidine |

InChI |

InChI=1S/C9H17N/c1-2-6-10(7-3-1)8-9-4-5-9/h9H,1-8H2 |

Clé InChI |

FGRIVGLVHHUSHB-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)CC2CC2 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(cyclopropylmethyl)piperidine typically involves the introduction of the cyclopropylmethyl group onto the piperidine ring. The main strategies include:

- Alkylation of piperidine derivatives with cyclopropylmethyl halides or related electrophiles.

- Reduction of cyclopropylcarbonyl-substituted piperazine or piperidine intermediates.

- Multi-step synthesis involving protection, acylation, reduction, and deprotection steps.

Detailed Stepwise Preparation Method (Based on Patent CN108341792B)

A well-documented and scalable method for preparing this compound (specifically 1-(cyclopropylmethyl)piperazine, closely related in structure and synthesis) involves three main steps:

Step 1: Acylation of N-Boc-piperazine with Cyclopropanecarbonyl Chloride

- Reagents: N-Boc-piperazine, cyclopropanecarbonyl chloride, triethylamine or pyridine, inert solvent (dichloromethane or dichloroethane).

- Conditions: Reaction temperature maintained at 0-10 °C during addition, then allowed to proceed at 10-20 °C for 2-4 hours.

- Procedure: N-Boc-piperazine and triethylamine/pyridine are dissolved in the solvent, and cyclopropanecarbonyl chloride is added dropwise under cooling. After reaction, the mixture is extracted with water and organic solvents to isolate tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

- Yield: Approximately 96.8-98% with high purity confirmed by nuclear magnetic resonance spectroscopy.

Step 2: Reduction of the Carbonyl Group to Cyclopropylmethyl

- Reagents: Sodium borohydride, boron trifluoride-diethyl ether complex, ether solvent (tetrahydrofuran or ethylene glycol dimethyl ether).

- Conditions: Reaction at 0-10 °C for 2-4 hours.

- Procedure: The acylated intermediate is dissolved in ether solvent; sodium borohydride is added, followed by dropwise addition of boron trifluoride-diethyl ether. The reaction is quenched, extracted, and concentrated to yield N-Boc-4-(cyclopropylmethyl)piperazine.

- Yield: High yield with good product quality suitable for scale-up.

Step 3: Deprotection and Isolation of this compound

- Reagents: Concentrated hydrochloric acid, sodium hydroxide or potassium hydroxide aqueous solution, alcohol solvent (methanol).

- Conditions: Reaction at 40-60 °C for 4 hours.

- Procedure: The N-Boc-protected compound is treated with hydrochloric acid in methanol to remove the Boc group, followed by alkalization and extraction with dichloromethane. The organic phase is concentrated to afford this compound as a pale yellow liquid.

- Yield: Approximately 91%, confirmed by nuclear magnetic resonance spectroscopy.

Alternative Preparation via Reduction of 1-(Cyclopropylcarbonyl)piperazine

Another method involves the reduction of 1-(cyclopropylcarbonyl)piperazine using lithium aluminium hydride in tetrahydrofuran under reflux for 30 minutes. This method yields 1-(cyclopropylmethyl)piperazine through direct reduction of the carbonyl group to the corresponding methyl group attached to the cyclopropyl ring.

| Parameter | Details |

|---|---|

| Reducing agent | Lithium aluminium hydride |

| Solvent | Tetrahydrofuran |

| Reaction time | 30 minutes (reflux) |

| Starting material | 1-(Cyclopropylcarbonyl)piperazine |

| Product | 1-(Cyclopropylmethyl)piperazine |

This method is efficient but requires careful handling due to the reactivity of lithium aluminium hydride.

Related Piperidine Compound Syntheses

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| N-Boc-piperazine acylation + reduction + deprotection (Patent CN108341792B) | High yield, good purity, scalable, uses relatively inexpensive reagents | Multi-step, requires careful temperature control | 91-98 | Suitable for large scale |

| Reduction of 1-(cyclopropylcarbonyl)piperazine with LiAlH4 | Direct, shorter reaction time | Requires handling pyrophoric reagent, less safe | Not specified | Limited by reagent handling |

| Alkylation with cyclopropylmethyl halides (literature) | Straightforward alkylation | Expensive halides, lower yield, side reactions | Variable | Limited by raw material cost |

Research Outcomes and Quality Control

- Nuclear magnetic resonance (NMR) spectroscopy is consistently used to confirm the structure and purity of intermediates and final products.

- Yields reported are high, typically above 90%, indicating efficient conversion.

- The described methods emphasize safety, cost-effectiveness, and suitability for industrial-scale production.

- Extraction and purification steps are optimized to minimize impurities and maximize product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Cyclopropylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines.

Applications De Recherche Scientifique

1-(Cyclopropylmethyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(Cyclopropylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

1-(3-Phenylbutyl)piperidine Derivatives

Compounds with 1-(3-phenylbutyl)piperidine groups (e.g., RC-33 analogs) bind σ receptors but exhibit structural displacement (RMSD > 2.5 Å) compared to reference ligands. Their hydrophobic substituents at position 4 of piperidine allow adaptation to σ receptor pharmacophores, albeit with altered orientations toward helices α4/α5 . In contrast, 1-(cyclopropylmethyl)piperidine in DuP 734 maintains a compact structure, reducing steric clashes and improving σ receptor occupancy .

BTCP Derivatives

1-[1-(2-Benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its N-(cyclopropylmethyl) derivative (compound 14) target dopamine (DA) transporters. Compound 14 shows exceptional affinity (IC50 = 1 nM for [<sup>3</sup>H]BTCP binding), outperforming BTCP (IC50 = 5 nM) . The cyclopropylmethyl group enhances DA uptake inhibition, suggesting its role in optimizing hydrophobic interactions with the transporter .

Phencyclidine (PCP) Analogs

PCP (1-(1-phenylcyclohexyl)piperidine) and its analogs (e.g., TCP, PCC) act primarily on NMDA receptors, inducing psychoactive effects. Unlike this compound, PCP derivatives feature bulky cyclohexylphenyl groups, leading to NMDA receptor antagonism and neurotoxicity . The cyclopropylmethyl group in DuP 734 avoids NMDA interaction, highlighting substituent-driven receptor selectivity .

Functional Group Impact

- Cyclopropylmethyl : Enhances σ receptor selectivity (DuP 734) and DA transporter affinity (BTCP derivatives) due to its rigid, hydrophobic nature .

- 3-Phenylbutyl : Increases σ receptor adaptability but induces structural displacement, reducing binding efficiency .

- Phenylcyclohexyl : Favors NMDA receptor binding, associated with psychoactive side effects .

Pharmacokinetic Profiles

This underscores the importance of substituents in pharmacokinetic optimization.

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Table 2. Impact of Substituents on Piperidine Derivatives

| Substituent | Hydrophobicity | Steric Bulk | Receptor Selectivity | Clinical Potential |

|---|---|---|---|---|

| Cyclopropylmethyl | Moderate | Low | Sigma, DA Transporter | High (antipsychotic) |

| 3-Phenylbutyl | High | High | Sigma | Moderate |

| Phenylcyclohexyl | Very High | Very High | NMDA | Low (toxic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.